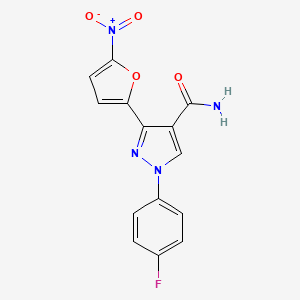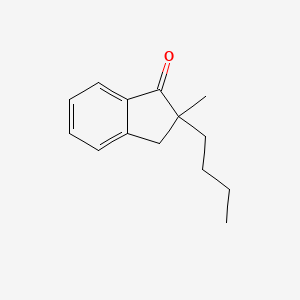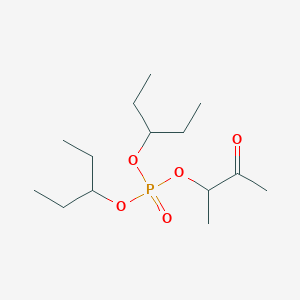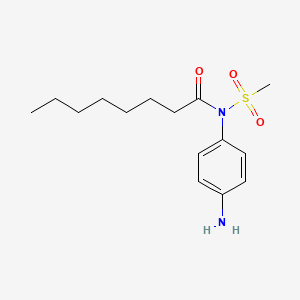
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
The synthesis of 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an amine with a nitrile in the presence of a catalyst can lead to the formation of the triazole ring. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while substitution reactions can introduce different functional groups into the triazole ring .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored as a potential therapeutic agent for various diseases. Additionally, it has industrial applications as a corrosion inhibitor and in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with the replication of cancer cells by targeting specific enzymes or pathways involved in cell division .
Comparación Con Compuestos Similares
Similar compounds to 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride include other triazole derivatives such as 1,2,4-triazole and its substituted analogs. These compounds share the triazole ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
59944-35-3 |
|---|---|
Fórmula molecular |
C12H27ClN4 |
Peso molecular |
262.82 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-octyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C12H26N4.ClH/c1-4-5-6-7-8-9-10-15-12(3)16(13)11(2)14-15;/h12H,4-10,13H2,1-3H3;1H |
Clave InChI |
DQJXOLBDELZVAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


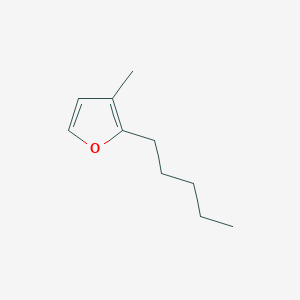
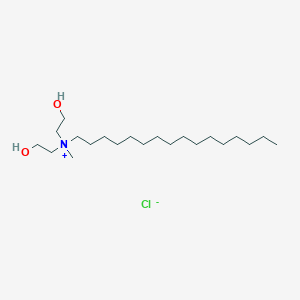
![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
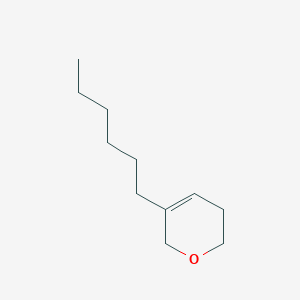
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
